molecular formula C57H71N3O15S B13716921 Active-Mono-Sulfone-PEG9-DBCO

Active-Mono-Sulfone-PEG9-DBCO

Cat. No.: B13716921
M. Wt: 1070.2 g/mol
InChI Key: CQLPCCISADRCHR-UHFFFAOYSA-N
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Description

Active-Mono-Sulfone-PEG9-DBCO is a compound that serves as a polyethylene glycol (PEG) linker with a sulfone group and a dibenzocyclooctyne (DBCO) group. The sulfone group can be conjugated with thiol groups of proteins, while the DBCO group can undergo copper-free Click Chemistry reactions with azides. The hydrophilic PEG9 chain increases the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Active-Mono-Sulfone-PEG9-DBCO is synthesized through a series of chemical reactions that involve the conjugation of PEG with sulfone and DBCO groups. The synthetic route typically involves the following steps:

    PEGylation: The PEG chain is activated and conjugated with a sulfone group.

    DBCO Conjugation: The activated PEG-sulfone is then reacted with a DBCO group under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Active-Mono-Sulfone-PEG9-DBCO undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfone group can react with thiol groups of proteins.

    Click Chemistry Reactions: The DBCO group can undergo copper-free Click Chemistry reactions with azides.

Common Reagents and Conditions

    Thiol Reagents: Used for conjugation with the sulfone group.

    Azides: Used for Click Chemistry reactions with the DBCO group.

    Reaction Conditions: Typically carried out in aqueous media at room temperature to maintain the stability of the compound

Major Products Formed

    Protein Conjugates: Formed through the reaction of the sulfone group with thiol groups of proteins.

    Azide Conjugates: Formed through Click Chemistry reactions with azides.

Scientific Research Applications

Active-Mono-Sulfone-PEG9-DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the conjugation of proteins and other biomolecules.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Active-Mono-Sulfone-PEG9-DBCO is unique due to its combination of a sulfone group and a DBCO group, along with a hydrophilic PEG9 chain. Similar compounds include:

    Bis-sulfone-PEG4-DBCO: Contains two sulfone groups and a shorter PEG chain.

    DBCO-PEG9-DBCO: Contains two DBCO groups and a PEG9 chain.

    m-PEG3-SH: Contains a thiol group and a shorter PEG chain

These similar compounds differ in their functional groups and PEG chain lengths, which affect their solubility, reactivity, and applications.

Properties

Molecular Formula

C57H71N3O15S

Molecular Weight

1070.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzamide

InChI

InChI=1S/C57H71N3O15S/c1-45-11-19-52(20-12-45)76(65,66)44-46(2)56(63)49-15-17-50(18-16-49)57(64)59-24-26-68-28-30-70-32-34-72-36-38-74-40-42-75-41-39-73-37-35-71-33-31-69-29-27-67-25-23-58-54(61)21-22-55(62)60-43-51-9-4-3-7-47(51)13-14-48-8-5-6-10-53(48)60/h3-12,15-20H,2,21-44H2,1H3,(H,58,61)(H,59,64)

InChI Key

CQLPCCISADRCHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

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